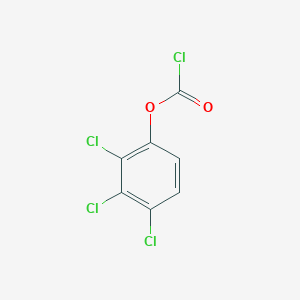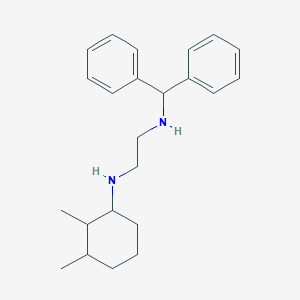![molecular formula C9H11NOS2 B14237133 N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide CAS No. 221051-00-9](/img/structure/B14237133.png)
N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a sulfanyl group (-SH) and a methylsulfanyl group (-SCH3) attached to a phenyl ring, along with an acetamide group (-CONH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide typically involves the reaction of 2-mercaptoaniline with methylthioacetic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the acetamide linkage.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl and methylsulfanyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential for diverse biological activities.
Comparación Con Compuestos Similares
- N-[2-(Methylsulfanyl)phenyl]acetamide
- N-[2-(Methylsulfanyl)phenyl]-2,2-diphenylacetamide
Comparison: N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide is unique due to the presence of both sulfanyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of applications and interactions due to its dual functional groups.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
221051-00-9 |
|---|---|
Fórmula molecular |
C9H11NOS2 |
Peso molecular |
213.3 g/mol |
Nombre IUPAC |
N-(2-methylsulfanylphenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C9H11NOS2/c1-13-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3,(H,10,11) |
Clave InChI |
PUCALJVGIDKMGV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1NC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


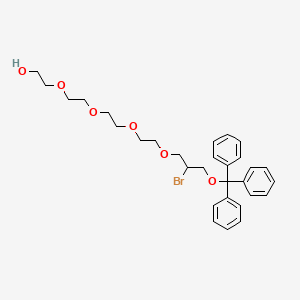
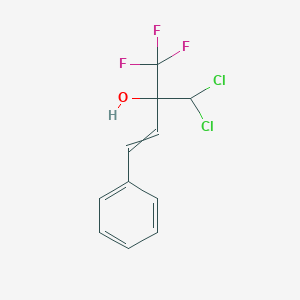
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)

![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
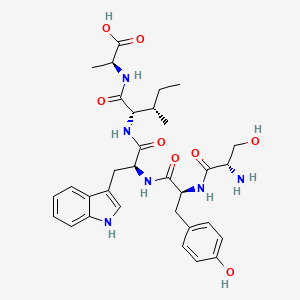
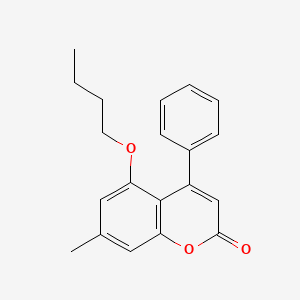
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)

![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
